molecular formula C28H25BrN2OS B13791373 Benzoxazolium, 2-(3-(4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene)-1-propenyl)-3-(phenylmethyl)-, bromide CAS No. 68921-79-9

Benzoxazolium, 2-(3-(4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene)-1-propenyl)-3-(phenylmethyl)-, bromide

Cat. No.: B13791373
CAS No.: 68921-79-9
M. Wt: 517.5 g/mol
InChI Key: NLUPFFAEUIUXLD-UHFFFAOYSA-M
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Description

3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide is a complex organic compound that belongs to the class of benzo[d]oxazolium salts This compound is characterized by its unique structure, which includes a benzo[d]oxazolium core, a thiazolylidene moiety, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]oxazolium core, followed by the introduction of the thiazolylidene moiety and benzyl groups. Commonly used reagents include bromine, benzyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: It has shown potential as a biological probe for studying cellular processes and interactions.

    Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, although further studies are needed to confirm its efficacy and safety.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium chloride
  • 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium iodide

Uniqueness

Compared to similar compounds, 3-Benzyl-2-((1E,3Z)-3-(3-benzyl-4-methylthiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium bromide exhibits unique properties due to the presence of the bromide ion. This can influence its reactivity, solubility, and interaction with biological targets, making it distinct and potentially more suitable for certain applications.

Properties

CAS No.

68921-79-9

Molecular Formula

C28H25BrN2OS

Molecular Weight

517.5 g/mol

IUPAC Name

(2Z)-3-benzyl-2-[(E)-3-(3-benzyl-4-methyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;bromide

InChI

InChI=1S/C28H25N2OS.BrH/c1-22-21-32-28(29(22)19-23-11-4-2-5-12-23)18-10-17-27-30(20-24-13-6-3-7-14-24)25-15-8-9-16-26(25)31-27;/h2-18,21H,19-20H2,1H3;1H/q+1;/p-1

InChI Key

NLUPFFAEUIUXLD-UHFFFAOYSA-M

Isomeric SMILES

CC1=CSC(=[N+]1CC2=CC=CC=C2)/C=C/C=C\3/N(C4=CC=CC=C4O3)CC5=CC=CC=C5.[Br-]

Canonical SMILES

CC1=CSC(=[N+]1CC2=CC=CC=C2)C=CC=C3N(C4=CC=CC=C4O3)CC5=CC=CC=C5.[Br-]

Origin of Product

United States

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